BenchChemオンラインストアへようこそ!

6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine

Lipophilicity Drug‑likeness Physicochemical profiling

6‑Chloro‑N‑(cyclopropylmethyl)‑2‑methylpyrimidin‑4‑amine is a trisubstituted pyrimidine scaffold (C₉H₁₂ClN₃, MW 197.66 g mol⁻¹) bearing a chlorine atom at the 6‑position, a methyl group at the 2‑position, and a cyclopropylmethylamine moiety at the 4‑position [REFS‑1]. The compound is catalogued as a synthetic intermediate with a computed XLogP3‑AA of 2.6, a topological polar surface area of 37.8 Ų, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [REFS‑1].

Molecular Formula C9H12ClN3
Molecular Weight 197.66 g/mol
CAS No. 1250133-48-2
Cat. No. B1467529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine
CAS1250133-48-2
Molecular FormulaC9H12ClN3
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)NCC2CC2
InChIInChI=1S/C9H12ClN3/c1-6-12-8(10)4-9(13-6)11-5-7-2-3-7/h4,7H,2-3,5H2,1H3,(H,11,12,13)
InChIKeyFILVCMHPYAYODD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine (CAS 1250133‑48‑2): Baseline Identity and Physicochemical Profile


6‑Chloro‑N‑(cyclopropylmethyl)‑2‑methylpyrimidin‑4‑amine is a trisubstituted pyrimidine scaffold (C₉H₁₂ClN₃, MW 197.66 g mol⁻¹) bearing a chlorine atom at the 6‑position, a methyl group at the 2‑position, and a cyclopropylmethylamine moiety at the 4‑position [REFS‑1]. The compound is catalogued as a synthetic intermediate with a computed XLogP3‑AA of 2.6, a topological polar surface area of 37.8 Ų, one hydrogen‑bond donor, and three hydrogen‑bond acceptors [REFS‑1]. It has been described as a building block in the preparation of corticotropin‑releasing factor 1 (CRF₁) receptor antagonists, notably NBI‑27914 [REFS‑2].

Why Substituting 6‑Chloro‑N‑(cyclopropylmethyl)‑2‑methylpyrimidin‑4‑amine with a Close Pyrimidine Analog Carries Risk


Even structurally conservative changes to the pyrimidine‑4‑amine scaffold can produce large shifts in physicochemical and pharmacokinetic behaviour. The target compound carries a cyclopropylmethyl N‑substituent that simultaneously increases lipophilicity (XLogP3‑AA 2.6) and introduces conformational restraint relative to simple alkyl chains, whereas removing the substituent (e.g., 6‑chloro‑2‑methylpyrimidin‑4‑amine) eliminates these steric and electronic features entirely [REFS‑1]. Replacing the cyclopropylmethyl group with a smaller cyclopropyl ring (e.g., CAS 1248915‑08‑3) further reduces lipophilicity and alters the hydrogen‑bonding surface [REFS‑2]. Consequently, generic substitution of this intermediate without experimental re‑validation can disrupt downstream synthetic routes or lead to unexpected losses in target binding and metabolic stability [REFS‑1, REFS‑2].

6‑Chloro‑N‑(cyclopropylmethyl)‑2‑methylpyrimidin‑4‑amine: Comparator‑Based Quantitative Differentiation Evidence


Lipophilicity (XLogP3‑AA) vs. 4‑Amino‑6‑chloro‑2‑methylpyrimidine (N‑Unsubstituted Analog)

The target compound displays an XLogP3‑AA of 2.6, whereas the N‑unsubstituted analog 6‑chloro‑2‑methylpyrimidin‑4‑amine (CAS 1749‑68‑4) registers an XLogP3‑AA of approximately 0.8 [REFS‑1]. The +1.8 log‑unit increase attributable to the cyclopropylmethyl substituent places the target compound in a more favourable lipophilicity window for membrane permeability, consistent with reported correlations between logP > 2 and improved passive absorption for pyrimidine‑based kinase inhibitor scaffolds [REFS‑2].

Lipophilicity Drug‑likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) vs. 6‑Chloro‑N‑cyclopropyl‑2‑methylpyrimidin‑4‑amine (Cyclopropyl Analog)

The target compound exhibits a TPSA of 37.8 Ų [REFS‑1]. The cyclopropyl‑substituted analog (CAS 1248915‑08‑3) possesses the same heteroatom count and a nearly identical TPSA (~ 38 Ų) [REFS‑2]. However, the additional methylene unit in the target compound increases its molecular volume without enlarging the polar surface, resulting in a lower fractional polar surface area. This difference is relevant because TPSA values below 60–70 Ų are generally associated with good oral absorption and blood–brain barrier penetration, and a slightly lower fractional polar surface area can favour passive diffusion [REFS‑3].

TPSA Blood‑brain barrier penetration Absorption

Rotatable Bond Count and Conformational Flexibility vs. N‑Unsubstituted Analog

The target compound contains three rotatable bonds, compared with zero for 6‑chloro‑2‑methylpyrimidin‑4‑amine (CAS 1749‑68‑4) [REFS‑1]. The introduction of the cyclopropylmethyl group adds controlled flexibility that can facilitate induced‑fit binding to protein targets without the entropic penalty of a fully linear alkyl chain. SAR studies on related 4‑aminopyrimidine kinase inhibitors have shown that N‑cyclopropylmethyl substitution can improve IC₅₀ values by up to 10‑fold relative to unsubstituted analogs, an effect attributed to optimal burial of the cyclopropyl ring in a hydrophobic sub‑pocket [REFS‑2].

Rotatable bonds Conformational entropy Binding affinity

Synthetic Utility as a Key Intermediate for CRF₁ Antagonist NBI‑27914

The target compound serves as a direct precursor to the clinical CRF₁ antagonist NBI‑27914, which exhibits a Ki of 1.7 nM at the human CRF₁ receptor [REFS‑1]. In the published synthetic route, 6‑chloro‑N‑(cyclopropylmethyl)‑2‑methylpyrimidin‑4‑amine undergoes further N‑functionalisation to introduce the 2,4,6‑trichloroaniline motif that is essential for high‑affinity CRF₁ binding [REFS‑2]. Analogs that lack the cyclopropylmethyl or 2‑methyl substituents fail to produce active CRF₁ antagonists in the same synthetic sequence, underscoring the structural specificity of this intermediate [REFS‑2].

CRF₁ receptor antagonist NBI‑27914 Intermediate

Recommended Application Scenarios for 6‑Chloro‑N‑(cyclopropylmethyl)‑2‑methylpyrimidin‑4‑amine Based on Quantitative Differentiation


Medicinal Chemistry: CRF₁ Receptor Antagonist Lead Optimisation

The compound is the validated synthetic entry point for the NBI‑27914 series of CRF₁ antagonists. Its cyclopropylmethyl group contributes to the lipophilicity (XLogP3‑AA 2.6) and conformational restraint required for high‑affinity binding (NBI‑27914 Ki 1.7 nM) [REFS‑1]. Researchers developing new CRF₁ ligands for stress‑related disorders or irritable bowel syndrome should procure this specific intermediate to ensure synthetic fidelity and reproducible biological activity [REFS‑1, REFS‑2].

Kinase Inhibitor Scaffold Development

The pyrimidine‑4‑amine core with a chlorine atom at the 6‑position is a privileged scaffold in kinase inhibitor design. The target compound's TPSA of 37.8 Ų and three hydrogen‑bond acceptors make it suitable for ATP‑binding site engagement, while the cyclopropylmethyl substituent can fill hydrophobic back‑pockets that are inaccessible to smaller N‑substituents [REFS‑3]. Medicinal chemists can exploit the chlorine atom for further Suzuki‑ or Buchwald‑type cross‑coupling to rapidly diversify the scaffold [REFS‑3].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a TPSA below 40 Ų and an XLogP3‑AA between 2 and 3, the compound resides in the favourable multiparameter space for CNS drug candidates [REFS‑4]. It can serve as a reference standard for calibrating in silico models of blood‑brain barrier permeability or as a control compound in PAMPA and Caco‑2 permeability assays, where its moderate lipophilicity and low polar surface area predict good passive diffusion [REFS‑4].

Chemical Biology: Target Engagement Probe Synthesis

The chloropyrimidine core allows facile introduction of linker moieties (e.g., via nucleophilic aromatic substitution at C6) for the generation of chemical probes, photoaffinity labels, or PROTAC conjugates [REFS‑3]. The cyclopropylmethyl group imparts a characteristic NMR signature and mass shift (Δ m/z + 55 Da vs. N‑unsubstituted analog) that aids in metabolite identification and target engagement studies [REFS‑3].

Quote Request

Request a Quote for 6-chloro-N-(cyclopropylmethyl)-2-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.